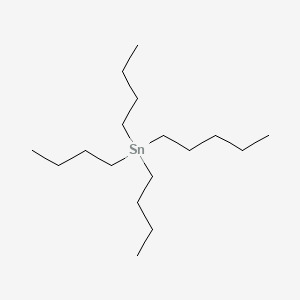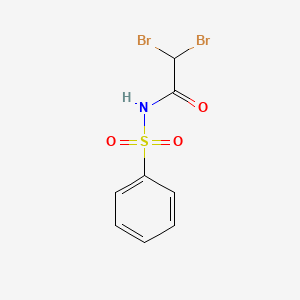
2,2-Dibromo-N-(phenylsulfonyl)acetamide
描述
2,2-Dibromo-N-(phenylsulfonyl)acetamide: is an organic compound characterized by the presence of two bromine atoms, a phenylsulfonyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-N-(phenylsulfonyl)acetamide typically involves the bromination of N-(phenylsulfonyl)acetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,2-Dibromo-N-(phenylsulfonyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form N-(phenylsulfonyl)acetamide by using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidative cleavage of the phenylsulfonyl group can occur under strong oxidative conditions, leading to the formation of corresponding sulfonic acids.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: N-(phenylsulfonyl)acetamide.
Oxidation Reactions: Corresponding sulfonic acids.
科学研究应用
Chemistry: 2,2-Dibromo-N-(phenylsulfonyl)acetamide is used as a building block in organic synthesis
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be explored for their biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the phenylsulfonyl group can enhance the compound’s ability to interact with biological targets.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.
作用机制
The mechanism of action of 2,2-Dibromo-N-(phenylsulfonyl)acetamide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the phenylsulfonyl group play crucial roles in its chemical behavior. The compound can interact with biological targets through covalent bonding or non-covalent interactions, depending on the nature of the target and the specific derivative used.
相似化合物的比较
2,2-Dibromoacetamide: Similar in structure but lacks the phenylsulfonyl group.
N-(Phenylsulfonyl)acetamide: Lacks the bromine atoms but contains the phenylsulfonyl group.
2-Bromo-N-(phenylsulfonyl)acetamide: Contains only one bromine atom.
Uniqueness: 2,2-Dibromo-N-(phenylsulfonyl)acetamide is unique due to the presence of both bromine atoms and the phenylsulfonyl group. This combination imparts distinct reactivity and potential applications compared to its analogs. The dual bromination allows for more versatile chemical transformations, making it a valuable compound in synthetic chemistry.
属性
IUPAC Name |
N-(benzenesulfonyl)-2,2-dibromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO3S/c9-7(10)8(12)11-15(13,14)6-4-2-1-3-5-6/h1-5,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCIBTXRZGHPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190459 | |
| Record name | Acetamide, 2,2-dibromo-N-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36965-36-3 | |
| Record name | Acetamide, 2,2-dibromo-N-(phenylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036965363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2,2-dibromo-N-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



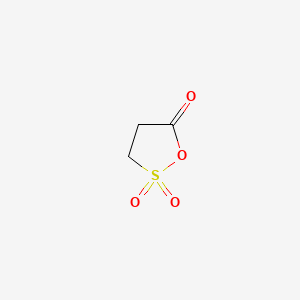
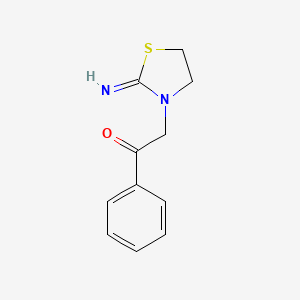

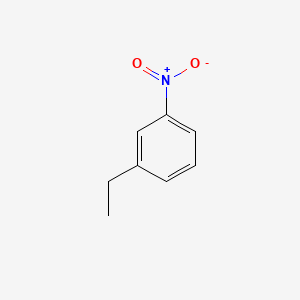
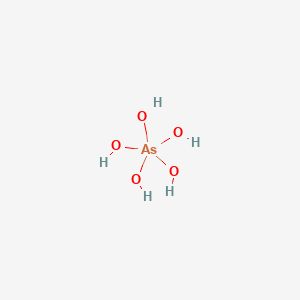

![N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE](/img/structure/B1616250.png)

![Phenyl-bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B1616253.png)


